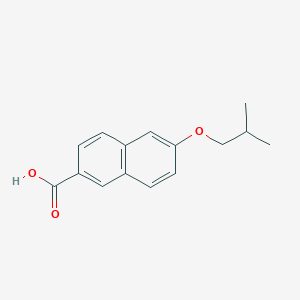

6-Isobutoxy-2-naphthoic acid

Description

6-Isobutoxy-2-naphthoic acid is an organic compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol It is a derivative of naphthoic acid, characterized by the presence of an isobutoxy group at the 6th position of the naphthalene ring

Structure

3D Structure

Properties

Molecular Formula |

C15H16O3 |

|---|---|

Molecular Weight |

244.28 g/mol |

IUPAC Name |

6-(2-methylpropoxy)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C15H16O3/c1-10(2)9-18-14-6-5-11-7-13(15(16)17)4-3-12(11)8-14/h3-8,10H,9H2,1-2H3,(H,16,17) |

InChI Key |

MMRQQGPZRIRPBO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

Most preparation routes start from 6-hydroxy-2-naphthoic acid or 6-methoxy-2-naphthoic acid, which are then subjected to alkylation with isobutyl groups to form the isobutoxy ether. The hydroxyl group at position 6 is a reactive site for nucleophilic substitution or etherification reactions.

Synthesis of 6-Hydroxy-2-Naphthoic Acid (Key Intermediate)

Several methods exist for preparing 6-hydroxy-2-naphthoic acid, which is the direct precursor to this compound:

Hydrolysis of 2-naphthyl esters under hydrogen fluoride catalysis : A Fries rearrangement process involving 2-naphthyl carboxylate esters and hydrogen fluoride catalyst at controlled temperatures (0-100°C, preferably 50-75°C) produces 6-hydroxy-2-naphthone derivatives with high regioselectivity and yield (up to 95% selectivity and 60% yield).

Bromination and hydrolysis of 2-methoxy-6-naphthoic acid : Starting from 2-methoxy-6-naphthoic acid, treatment with hydrogen bromide and acetic acid at elevated temperatures (75-95°C) followed by neutralization and crystallization yields 6-hydroxy-2-naphthoic acid in 64-85% yield.

Sulfonation and carboxylation from naphthalene : A multi-step process starting from naphthalene involving sulfonation, neutralization, hydrolysis, and carboxylation under high temperature and pressure conditions produces 6-hydroxy-2-naphthoic acid with improved yield and selectivity.

Alkylation to Form this compound

The conversion of 6-hydroxy-2-naphthoic acid to this compound typically involves:

Etherification Reaction : The phenolic hydroxyl group at position 6 is reacted with isobutyl halides (e.g., isobutyl bromide or chloride) or isobutyl alcohol derivatives under basic or acidic conditions to form the isobutoxy ether.

Catalysts and Conditions : Alkylation is often conducted in the presence of bases such as potassium carbonate or sodium hydride, or using acid catalysts for Williamson ether synthesis. Solvents like dimethylformamide or acetone are common.

Reaction Parameters : Temperature control (usually 50-100°C), reaction time (several hours), and stoichiometry are optimized to maximize yield and minimize side reactions.

Purification and Characterization

Post-reaction mixtures are typically extracted with organic solvents (ethyl acetate, n-butyl acetate), dried over anhydrous magnesium sulfate, filtered, and concentrated.

Crystallization from ethanol/water mixtures is a common purification step.

Characterization includes nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and chromatographic purity analysis.

Comparative Data Table of Preparation Methods

Analysis of Preparation Methods

Efficiency : The Fries rearrangement method using hydrogen fluoride offers a relatively straightforward and efficient route to 6-hydroxy derivatives, which can then be alkylated. However, handling hydrogen fluoride requires stringent safety measures.

Selectivity : The regioselectivity to the 6-position is generally high (>90%) in these methods, minimizing by-products.

Scalability : The sulfonation-carboxylation method starting from naphthalene is attractive for industrial scale due to fewer reaction steps and continuous processing potential.

Alkylation Challenges : The alkylation to isobutoxy derivatives must be carefully controlled to avoid over-alkylation or side reactions. Choice of base, solvent, and reaction temperature critically affect the outcome.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example:

-

Reaction with methanol in the presence of sulfuric acid yields methyl esters.

-

Esterification with isobutyl chloroformate produces pharmacologically relevant derivatives.

Key Conditions :

| Reagent | Catalyst/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | ~80% | |

| Isobutyl chloroformate | DCM, DMAP | 0–25°C | 65–75% |

Amidation via Coupling Reagents

The carboxylate reacts with amines to form amides using coupling agents like HATU or EDCl:

-

Example : Formation of a benzylamide derivative with benzylamine.

Mechanism :

-

Activation of the carboxylic acid to a reactive intermediate (e.g., acyloxyphosphonium species with EDCl).

Optimized Parameters :

| Coupling Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | 85% | |

| HATU | DIPEA | THF | 78% |

Nucleophilic Substitution at the Isobutoxy Group

The isobutoxy substituent participates in SN2 reactions under basic conditions:

Example Reaction :

Conditions :

| Nucleophile | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| NaSH | K₂CO₃ | DMSO | 80°C | 60% |

Hydrolysis of the Isobutoxy Group

Acid or base-mediated hydrolysis removes the isobutoxy group, yielding 6-hydroxy-2-naphthoic acid:

Mechanistic Pathway :

-

Protonation of the ether oxygen (acidic) or deprotonation (basic).

-

Cleavage of the C–O bond to release isobutanol.

Decarboxylation Reactions

Thermal or catalytic decarboxylation removes CO₂, forming 6-isobutoxynaphthalene:

Key Data :

| Catalyst | Temperature | Solvent | Conversion | Source |

|---|---|---|---|---|

| CuO/Na₂CO₃ | 220°C | Toluene | 92% |

Electrophilic Aromatic Substitution

The naphthalene ring undergoes halogenation or nitration at electron-rich positions:

Regioselectivity :

| Electrophile | Position | Catalyst | Yield | Source |

|---|---|---|---|---|

| Br₂ | 4 | FeBr₃ | 55% | |

| HNO₃ | 5 | H₂SO₄ | 48% |

Metal-Catalyzed Cross-Coupling

The carboxylic acid can be converted to aryl halides for Suzuki-Miyaura couplings:

Scientific Research Applications

6-Isobutoxy-2-naphthoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .

Mechanism of Action

The mechanism of action of 6-Isobutoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Isobutoxy-2-naphthoic acid can be compared with other similar compounds, such as:

6-Hydroxy-2-naphthoic acid: This compound has a hydroxyl group instead of an isobutoxy group. It exhibits different chemical reactivity and biological activities.

6-Methoxy-2-naphthoic acid: The presence of a methoxy group alters the compound’s properties, making it suitable for different applications.

2-Naphthoic acid: The parent compound without any substituents at the 6th position.

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

6-Isobutoxy-2-naphthoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of naphthoic acid, characterized by the presence of an isobutoxy group at the 6-position. Its unique structure contributes to its diverse biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as induction of apoptosis and modulation of cell cycle progression. Specific studies have demonstrated that analogues of this compound can selectively target cancer cells while sparing normal cells, highlighting its therapeutic promise .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. For instance, it has been shown to interact with P2Y receptors, which play a crucial role in various signaling pathways related to inflammation and pain . The compound's binding affinity to these receptors indicates its potential as a therapeutic agent in conditions like diabetes and neuropathic pain .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, supporting its use as a potential antimicrobial agent.

- Cancer Cell Line Studies : In vitro assays on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests promising anticancer activity worthy of further investigation.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound, it is useful to compare it with other naphthoic acid derivatives:

| Compound | Biological Activity | Binding Affinity (K_i) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Low nanomolar range |

| 6-Hydroxy-2-naphthoic acid | Moderate antimicrobial | Moderate |

| 6-Methoxy-2-naphthoic acid | Weak anticancer | High micromolar range |

This table illustrates that while other derivatives possess some biological activity, this compound demonstrates superior potency and specificity towards certain biological targets.

Q & A

Q. What are the common synthetic routes for 6-Isobutoxy-2-naphthoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A cost-effective synthesis involves carboxylation of β-naphthol derivatives. For example, hydroxylated naphthalene precursors can undergo alkoxylation using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C), followed by selective oxidation of the methyl ester to the carboxylic acid . Yield optimization requires precise control of reaction time, temperature, and stoichiometric ratios. Alternative routes may involve Friedel-Crafts alkylation or ester hydrolysis, but these often require harsher conditions (e.g., H₂SO₄ catalysis) that risk side reactions like ring sulfonation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the isobutoxy group (δ ~1.0 ppm for -CH(CH₃)₂) and carboxylic acid proton (broad peak at δ ~12 ppm).

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-O-C at ~1250 cm⁻¹ for ether linkage) .

- HPLC-MS : Validates purity and molecular weight, especially when isolating intermediates prone to byproducts (e.g., incomplete alkoxylation).

Q. How does the solubility profile of this compound impact experimental design?

- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic naphthalene backbone but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly alkaline solutions (pH >8) where the carboxylic acid deprotonates. Researchers should pre-dissolve it in DMSO for biological assays or use sonication to enhance dispersion in aqueous buffers. Stability studies indicate degradation risks under prolonged UV exposure or acidic conditions (pH <3) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Systematic meta-analysis of published protocols can identify variables causing discrepancies (e.g., solvent purity, catalyst loading). For instance, trace moisture in DMF may hydrolyze intermediates, reducing yields. Factorial design experiments (e.g., varying temperature, solvent, and base) coupled with ANOVA can isolate critical factors. Replicating methods under inert atmospheres (N₂/Ar) often improves reproducibility .

Q. What strategies optimize the regioselectivity of alkoxylation in naphthalene derivatives like this compound?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance electrophilic substitution at the desired site.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in biphasic systems.

- Computational Modeling : DFT calculations predict reactive sites on the naphthalene ring, guiding synthetic design .

Q. How can advanced chromatographic methods improve purity assessment of this compound?

- Methodological Answer :

- UHPLC-DAD : Employ C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate isobaric impurities.

- Chiral HPLC : Resolves enantiomeric byproducts if asymmetric synthesis is attempted.

- Validation : Follow ICH guidelines for linearity (R² >0.998), LOD/LOQ, and repeatability (<2% RSD) .

Q. What role does hydrogen bonding play in the material science applications of this compound?

- Methodological Answer : The hydroxyl and carboxylic acid groups enable hydrogen-bonded network formation, which is exploited in crystal engineering and polymer composites. For example, in liquid crystals, the compound’s planar structure and intermolecular H-bonding enhance thermal stability. Quantifying these interactions via X-ray crystallography or IR spectroscopy informs material design .

Q. How can researchers design controlled release formulations using this compound?

- Methodological Answer :

- Micellar Encapsulation : Use amphiphilic polymers (e.g., PEG-PLGA) to encapsulate the compound, leveraging its hydrophobicity for sustained release.

- pH-Responsive Carriers : Carboxylic acid protonation/deprotonation enables pH-triggered release in gastrointestinal or tumor microenvironments.

- In Vitro Testing : Franz diffusion cells or dialysis membranes simulate release kinetics under physiological conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.